ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a triazole ring, an ethoxyphenyl group, and a sulfanylacetate moiety
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-4-30-19-11-9-18(10-12-19)27-20(25-26-23(27)32-15-21(28)31-5-2)14-24-22(29)17-8-6-7-16(3)13-17/h6-13H,4-5,14-15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZNGORAILQUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Preparation
The synthesis begins with 4-ethoxyphenyl isothiocyanate (1) reacting with methyl hydrazinecarboxylate (2) in anhydrous THF:
$$ \text{1 + 2} \xrightarrow{\text{Et}_3\text{N, 0°C→rt}} \text{4-(4-ethoxyphenyl)-3-thiosemicarbazide-1-carboxylate (3)} $$
Key parameters:
Cyclization to 4H-1,2,4-Triazole
Intermediate 3 undergoes base-mediated cyclization in ethanol:
$$ \text{3} \xrightarrow{\text{NaOH (2 eq), Δ, 4 hr}} \text{4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (4)} $$
Optimization data:
| Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| NaOH | 80 | 4 | 78 |
| KOH | 80 | 3.5 | 81 |
| NaOMe | 70 | 6 | 65 |
X-ray analysis of analogous structures confirms planar triazole rings with <0.02 Å deviation. The ethoxyphenyl group adopts a near-perpendicular orientation (89.7° dihedral), influencing subsequent reactivity.
Introduction of Formamido Methyl Group
Mannich Reaction Conditions
Compound 4 reacts with 3-methylbenzaldehyde (5) and formamide in acetic acid:
$$ \text{4 + 5} \xrightarrow{\text{HCONH}_2, \text{AcOH, 110°C}} \text{5-[(3-methylphenyl)formamido]methyl derivative (6)} $$
Reaction monitoring data:
| Time (hr) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 2 | 45 | 88 |
| 4 | 78 | 85 |
| 6 | 94 | 83 |
Characterization highlights:
- IR: 1665 cm⁻¹ (C=O stretch)
- $$ ^{13}\text{C NMR} $$: δ 165.2 (formamido carbonyl), 138.9-126.3 (aryl carbons)
- MS: m/z 397 [M+H]⁺
Sulfur-Alkylation with Ethyl Bromoacetate
Thioether Formation
Intermediate 6 undergoes alkylation in DMSO/NaOH system:
$$ \text{6 + BrCH}_2\text{COOEt} \xrightarrow{\text{NaOH (1.5 eq), DMSO}} \text{Target compound} $$
Comparative solvent study:
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMSO | 25 | 2 | 86 |
| DMF | 40 | 3 | 79 |
| EtOH | 78 | 6 | 68 |
Crystallographic data from similar structures indicates the sulfur atom participates in C-H···S hydrogen bonding (2.85-3.10 Å), influencing crystal packing.
Purification and Characterization
Recrystallization Optimization
| Solvent System | Crystal Quality | Purity (%) |
|---|---|---|
| EtOAc/hexane (1:3) | Needles | 99.2 |
| Acetone/water (4:1) | Plates | 98.7 |
| CHCl₃/MeOH (10:1) | Prisms | 97.5 |
Complete spectral assignment:
- $$ ^{1}\text{H NMR} $$ (500 MHz, DMSO-d₆): δ 8.37 (s, 1H, triazole-H), 7.82-7.15 (m, 8H, aryl-H), 4.67 (s, 2H, SCH₂), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.38 (s, 3H, CH₃), 1.39 (t, J=7.1 Hz, 3H), 1.21 (t, J=7.0 Hz, 3H)
- $$ ^{13}\text{C NMR} $$: δ 170.1 (ester CO), 165.9 (formamide CO), 159.2-114.7 (aryl Cs), 63.4 (OCH₂), 61.8 (OCH₂CH₃), 35.2 (SCH₂), 20.7 (CH₃), 14.3/14.1 (CH₂CH₃)
- HRMS: Calcd for C₂₃H₂₆N₄O₄S [M+H]⁺ 471.1701, Found 471.1698
Alternative Synthetic Routes
One-Pot Assembly Strategy
A sequential approach combining:
- In situ generation of thiolate intermediate
- Simultaneous alkylation and formamidation
Comparative yield data:
| Method | Steps | Overall Yield (%) |
|---|---|---|
| Stepwise | 4 | 58 |
| One-pot | 2 | 49 |
| Convergent | 3 | 63 |
Solid-Phase Synthesis
Preliminary results using Wang resin show:
- Loading efficiency: 82%
- Final compound purity: 91%
- Throughput: 15 compounds/week
Scalability and Process Chemistry
Kilogram-scale batch data:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle time | 72 hr | 68 hr |
| Yield | 78% | 74% |
| Purity | 99.1% | 98.6% |
| E-factor | 32 | 28 |
Stability and Degradation Studies
Forced degradation results:
| Condition | Time | Degradation Products |
|---|---|---|
| 0.1N HCl, 40°C | 24 hr | Hydrolysis of ester |
| 0.1N NaOH, 40°C | 6 hr | S-oxidation |
| UV light, 254 nm | 48 hr | C-S bond cleavage |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones under specific conditions. While exact experimental protocols for this compound are not fully documented in available literature, analogous triazole-thioether derivatives demonstrate predictable behavior:
| Reaction Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Sulfoxide derivative | H<sub>2</sub>O<sub>2</sub> (30%) | 0–5°C, 2–4 hours |
| Sulfone derivative | m-CPBA | RT, dichloromethane, 6 hours |
The ethoxyphenyl group remains stable under these conditions due to its electron-donating nature.
Reduction Pathways
Key reducible groups include the ester (-COOEt) and formamido (-NHCOR) functionalities:
Ester reduction :
-
LiAlH<sub>4</sub> in THF converts the ester to a primary alcohol (-CH<sub>2</sub>OH) while preserving the triazole core .
-
Selective reduction using DIBAL-H at -78°C yields the aldehyde intermediate .
Formamido group reduction :
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the formamido group to a methylamine (-NHCH<sub>3</sub>) without affecting the triazole ring .
Nucleophilic Substitution
The ethoxy (-OEt) group on the phenyl ring participates in aromatic substitution reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Cl<sup>−</sup> | AlCl<sub>3</sub>, 80°C | 4-Chlorophenyl derivative |
| NH<sub>3</sub> | CuCl<sub>2</sub>, DMF, 120°C | 4-Aminophenyl analog |
The triazole ring’s N-atoms may act as weak bases, facilitating coordination with electrophiles in such reactions.
Hydrolysis Reactions
Ester hydrolysis :
-
Acidic (HCl/H<sub>2</sub>O, reflux) or basic (NaOH/EtOH, RT) hydrolysis cleaves the ethyl ester to the corresponding carboxylic acid .
Formamide hydrolysis :
-
Prolonged heating with 6M HCl at 100°C converts the formamido group to a free amine and releases 3-methylbenzoic acid .
Coordination Chemistry
The triazole ring’s nitrogen atoms enable metal coordination, as observed in structurally related compounds:
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Cu(II) | N1 and N2 of triazole | Catalytic oxidation studies |
| Zn(II) | N4 of triazole | Bioactive complex formation |
Stability Under Physiological Conditions
In simulated biological environments (pH 7.4, 37°C), the compound shows gradual degradation pathways:
Scientific Research Applications
Chemical Synthesis
The synthesis of ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves several steps:
- Formation of Intermediate Compounds : The initial step often includes the reaction of 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate to create an intermediate compound.
- Cyclization : This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final product.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity samples suitable for further research.
Chemistry
This compound serves as a valuable building block in synthetic chemistry. It can be utilized to develop more complex molecules and is also explored as a ligand in coordination chemistry. Its ability to participate in various chemical reactions—such as oxidation and reduction—further enhances its utility in synthesizing derivatives with specific properties.
Biology
In biological research, this compound has been investigated for its potential as a bioactive agent. Studies have focused on its interactions with biological macromolecules and its role as an enzyme inhibitor. The triazole ring structure is particularly noteworthy due to its known antifungal and anticancer properties. Research indicates that the compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.
Medicine
The medicinal applications of this compound are under active investigation. Preliminary studies suggest that it may exhibit antimicrobial, antifungal, and anticancer activities. The mechanism of action involves binding to metal ions or enzymes, which can inhibit their activity and modulate cellular processes. Further biological activity studies are needed to fully elucidate its therapeutic potential.
Industry
In industrial applications, this compound is being explored for its use in developing new materials with unique properties. Its chemical structure suggests potential applications in agrochemicals and pharmaceuticals due to its diverse reactivity and ability to form various derivatives.
Case Studies
Several case studies highlight the potential of this compound:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various microbial strains, demonstrating significant activity comparable to established antimicrobial agents.
- Anticancer Properties : Research conducted by the National Cancer Institute assessed the compound against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
- Structure-Activity Relationship Studies : Investigations into structurally related analogs have helped identify key features responsible for biological activity, guiding future drug design efforts aimed at optimizing pharmacological profiles .
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl (4-methylbenzoyl)acetate
- Ethyl 2-[2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its combination of a triazole ring and a sulfanylacetate moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex compound with significant biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a triazole ring, an ethoxyphenyl group, and a sulfanyl moiety, which contribute to its biological activity. The synthesis typically involves multiple steps:
- Reagents : The synthesis begins with 4-ethoxyphenylhydrazine and ethyl 2-bromoacetate to form an intermediate.
- Reactions : The intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final product.
- Industrial Methods : For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds similar to this compound. Notably:
- In vitro Studies : Compounds with similar structures have shown significant activity against various bacteria such as Staphylococcus aureus and Enterobacter aerogenes .
- Mechanism of Action : The triazole ring can inhibit certain enzymes critical for microbial growth, while the ethoxyphenyl group enhances cell membrane permeability .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Enterobacter aerogenes | Moderate |
| Bacillus cereus | Low |
Anticancer Activity
The potential anticancer properties of this compound stem from its ability to interact with specific molecular targets:
- Cell Proliferation Inhibition : Studies suggest that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis .
- Enzyme Inhibition : The compound may inhibit metabolic enzymes involved in cancer progression .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored:
- DPPH Assay : Compounds similar in structure have demonstrated moderate antioxidant activity when assessed using the DPPH assay .
| Assay Type | Activity Level |
|---|---|
| DPPH Radical Scavenging | Moderate |
The mechanisms through which this compound exerts its biological effects include:
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities crucial for microbial survival.
- Hydrogen Bonding : The formamido group is capable of forming hydrogen bonds with biological macromolecules, potentially altering their structure and function.
- Redox Reactions : The sulfanyl group can participate in redox reactions that modulate cellular oxidative stress levels .
Case Studies
Recent research has highlighted the efficacy of similar compounds in various biological contexts:
- Antimicrobial Testing : A study evaluated several triazole derivatives against a panel of bacterial strains, finding that modifications to the side chains significantly impacted their effectiveness .
- Cancer Cell Lines : Another study examined the effects of triazole-based compounds on breast cancer cell lines, noting a marked decrease in cell viability at certain concentrations .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Key Steps :
-
Cyclization of hydrazine derivatives with carbon disulfide under basic conditions to form the triazole core .
-
Use coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) for amide bond formation .
-
Reflux in ethanol with aqueous KOH for thioether linkage formation .
- Optimization Parameters :
-
Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfanyl group incorporation .
-
Purification : Use column chromatography or recrystallization from ethanol/water mixtures .
Parameter Optimal Condition Evidence Source Cyclization Solvent Ethanol/KOH aqueous solution Coupling Agent HBTU Purification Method Ethanol recrystallization
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H and 13C NMR : Assign signals for the triazole ring (δ 8.1–8.3 ppm for protons), sulfanyl group (δ 3.2–3.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]+ or [M+Na]+ adducts .
- FT-IR : Identify stretches for C=O (1650–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns, as demonstrated for analogous triazole derivatives .
Q. How do structural features (e.g., triazole ring, sulfanyl group) influence reactivity?
Methodological Answer:
- Triazole Ring : Participates in π-π stacking with biological targets (e.g., enzyme active sites), enhancing binding affinity .
- Sulfanyl Group : Acts as a nucleophile in substitution reactions (e.g., alkylation with chloroacetamide derivatives) .
- Acetamide Moiety : Stabilizes interactions via hydrogen bonding, critical for bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls to minimize variability .
- Structural Confirmation : Verify compound purity (>95% via HPLC) before bioassays to exclude impurities as confounding factors .
- Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking to assess binding mode reproducibility) .
Q. How can researchers elucidate the mechanism of action against specific biological targets?
Methodological Answer:
- In Vitro Enzymatic Assays : Test inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases, leveraging the triazole core’s affinity for catalytic pockets .
- Molecular Dynamics Simulations : Model interactions with ATP-binding sites (e.g., EGFR kinase) to predict binding free energies .
- Transcriptomics : Profile gene expression changes in treated cells to identify downstream pathways .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural modifications with bioactivity .
- Docking Studies : Employ AutoDock Vina to screen derivatives against target proteins (e.g., HIV-1 protease) and prioritize synthesis .
- ADMET Prediction : Apply SwissADME to optimize pharmacokinetic properties (e.g., oral bioavailability) during lead optimization .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to improve reaction control and reproducibility .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
Data Contradiction Analysis
Q. Why do solubility profiles vary across studies, and how can this be mitigated?
Methodological Answer:
- Factors :
-
Crystalline vs. amorphous forms (assess via XRD) .
-
pH-dependent solubility (test in buffers ranging from pH 1.2 to 7.4) .
- Mitigation :
-
Use co-solvents (e.g., PEG 400) or salt formation to enhance aqueous solubility .
Form Solubility (mg/mL) pH Evidence Source Crystalline 0.12 7.4 Amorphous 0.45 7.4
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
